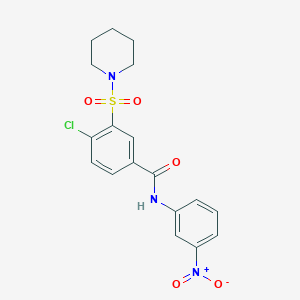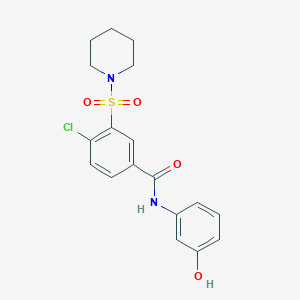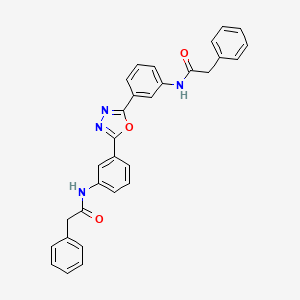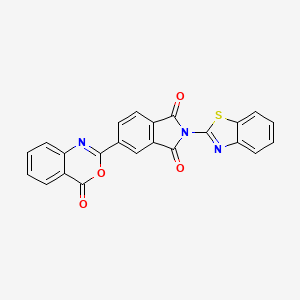
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide
説明
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as BPN or BPN14770, is a synthetic small molecule that has gained interest in scientific research due to its potential therapeutic benefits. BPN is a new class of CNS-penetrant, orally bioavailable, and selective phosphodiesterase-4D (PDE4D) allosteric inhibitor.
作用機序
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide selectively inhibits PDE4D, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide increases cAMP levels, which leads to increased synaptic plasticity and improved cognitive function. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide also has anti-inflammatory properties and has been found to reduce neuroinflammation in the brain.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has a long half-life in the brain, which allows for sustained PDE4D inhibition and increased cAMP levels. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to have low toxicity and no significant adverse effects in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is its selectivity for PDE4D, which reduces the risk of off-target effects. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is also orally bioavailable and can be easily administered to animals in preclinical studies. However, one limitation of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several potential future directions for 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide research. One area of interest is the development of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the combination of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide with other therapeutic agents may have synergistic effects and improve its efficacy. Overall, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has the potential to be a promising therapeutic agent for various neurological disorders and warrants further investigation.
科学的研究の応用
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In Alzheimer's disease, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve cognitive function and memory in preclinical studies. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to restore synaptic plasticity and reduce amyloid-beta levels in the brain, which are key pathological features of Alzheimer's disease. In Fragile X syndrome, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve social behavior and cognitive function in preclinical studies. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to normalize dendritic spine density and reduce protein synthesis in the brain, which are key pathological features of Fragile X syndrome. In schizophrenia, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve cognitive function and reduce negative symptoms in preclinical studies.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-7-10-18(23(25)26)13-20(15)22-21(24)14-27-19-11-8-17(9-12-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRWRJBYJUWZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)

![4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3569591.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569595.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3569603.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569618.png)
![2,2'-oxybis[N-(2-methoxyphenyl)benzamide]](/img/structure/B3569624.png)


![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3569635.png)

![9-methyl-N,2-diphenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B3569649.png)